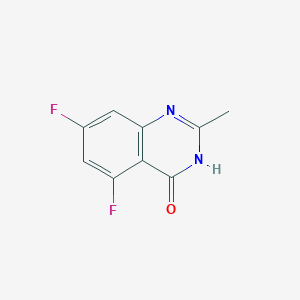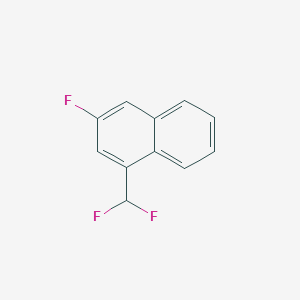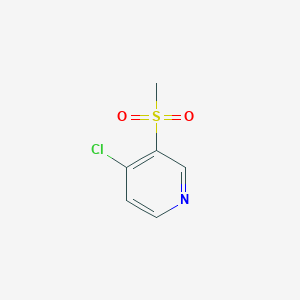
3-Quinolinol, 1,2,3,4-tetrahydro-2,2,6-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,6-Trimethyl-1,2,3,4-tetrahydroquinolin-3-ol is a chemical compound belonging to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6-Trimethyl-1,2,3,4-tetrahydroquinolin-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,2,6-trimethylcyclohexanone with aniline in the presence of a catalyst can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce this compound efficiently .
化学反応の分析
Types of Reactions
2,2,6-Trimethyl-1,2,3,4-tetrahydroquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological and chemical properties .
科学的研究の応用
2,2,6-Trimethyl-1,2,3,4-tetrahydroquinolin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studies have shown its potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential therapeutic effects in treating various diseases.
Industry: This compound is used in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of 2,2,6-Trimethyl-1,2,3,4-tetrahydroquinolin-3-ol involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
類似化合物との比較
Similar Compounds
- 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol
- 2,6,6-Trimethyl-1,4-cyclohexanedione
- 2,2,6,6-Tetramethyl-4-piperidinol
Uniqueness
2,2,6-Trimethyl-1,2,3,4-tetrahydroquinolin-3-ol is unique due to its specific structural features, which confer distinct chemical and biological properties.
特性
CAS番号 |
828939-16-8 |
|---|---|
分子式 |
C12H17NO |
分子量 |
191.27 g/mol |
IUPAC名 |
2,2,6-trimethyl-3,4-dihydro-1H-quinolin-3-ol |
InChI |
InChI=1S/C12H17NO/c1-8-4-5-10-9(6-8)7-11(14)12(2,3)13-10/h4-6,11,13-14H,7H2,1-3H3 |
InChIキー |
UQDXFCIBPPJYQT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)NC(C(C2)O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B11902846.png)


![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11902865.png)

![(4-(Difluoromethyl)benzo[d]oxazol-2-yl)methanol](/img/structure/B11902875.png)






![2-Methyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11902917.png)
